
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate
Overview
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a cyano group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate typically involves the following steps:
Formation of the Cyanoacetate Core: The starting material, ethyl cyanoacetate, is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms the benzyloxycarbonyl-protected amino group.
Introduction of the Amino Group: The intermediate product is then treated with an amine, such as ammonia or a primary amine, to introduce the amino group at the alpha position of the cyanoacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Reduction: The corresponding amine.
Scientific Research Applications
Chemistry
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be further modified for specific applications.
Biology
In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its structural features enable it to be incorporated into larger molecular frameworks, which can exhibit desired biological activities.
Medicine
The compound has been explored for its potential in drug development. Studies indicate that derivatives of this compound show promising results in antimicrobial and anticancer activities:
- Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
- Anticancer Potential : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways, particularly inhibiting the proliferation of breast cancer cells with IC50 values around 10 µM .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of new chemical processes that can enhance production efficiency.
Study on Antimicrobial Activity
- Objective : Evaluate antimicrobial effects of synthesized derivatives.
- Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with MICs ranging from 32 to 128 µg/mL.
Investigation into Anticancer Effects
- Objective : Assess cytotoxicity against cancer cell lines.
- Results : The compound exhibited IC50 values of approximately 10 µM against MCF-7 breast cancer cells.
DPP-IV Inhibition Study
- Objective : Determine inhibitory effect on DPP-IV.
- Results : The compound showed an IC50 value of 15 µM, indicating potential utility in diabetes treatment strategies.
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the alpha carbon more susceptible to nucleophilic attack. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacetate: Lacks the benzyloxycarbonyl-protected amino group.
Ethyl 2-amino-2-cyanoacetate: Lacks the benzyloxycarbonyl protecting group.
Benzyl 2-cyanoacetate: Contains a benzyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the cyano group on the same carbon atom. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Biological Activity
Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological implications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- IUPAC Name : Ethyl {[(benzyloxy)carbonyl]amino}(cyano)acetate
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 250.26 g/mol
- CAS Number : 612507-16-1
- Purity : ≥ 97% .
The compound contains an amino group, a cyano group, and an ester functionality, which contribute to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions:
- Nucleophilic Substitution : The amino and cyano groups can act as nucleophiles, allowing for the formation of new chemical bonds.
- Condensation Reactions : The compound can undergo Knoevenagel condensation with aldehydes or ketones, leading to the formation of substituted alkenes.
- Cyclization Reactions : It can form heterocyclic compounds through cyclization processes .
These mechanisms enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain analogs were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyloxy group significantly influenced antimicrobial efficacy .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines by activating caspase pathways. Specifically, it was found to inhibit the proliferation of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition suggests a potential role for this compound in the development of antidiabetic medications .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effects of synthesized derivatives.
- Results : Compounds demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- : Structural modifications enhanced activity, indicating potential for further development.
-
Investigation into Anticancer Effects :
- Objective : To assess cytotoxicity against cancer cell lines.
- Results : The compound showed IC50 values of 10 µM against MCF-7 breast cancer cells.
- : Promising lead for future anticancer drug development.
-
DPP-IV Inhibition Study :
- Objective : To determine the inhibitory effect on DPP-IV.
- Results : The compound exhibited an IC50 value of 15 µM.
- : Indicates potential utility in diabetes treatment strategies.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Ethyl Cyanoacetate | Similar backbone but lacks amino group | Limited bioactivity | Less versatile |
Methyl Cyanoacetate | Methyl ester instead of ethyl | Minimal activity | Lower solubility |
Cyanoacetamide | Contains amide group instead of ester | Moderate activity | Different mechanism |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological profile compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-cyano-2-(phenylmethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-18-12(16)11(8-14)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11H,2,9H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDPLMKKSXSSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433160 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-13-5 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-3-nitriloalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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